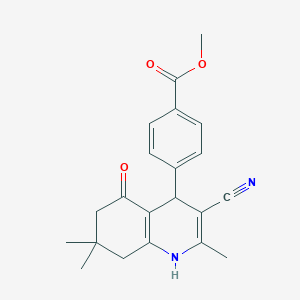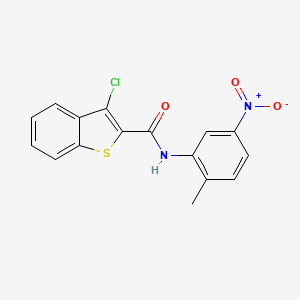![molecular formula C14H13ClN2O2S B11689337 4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11689337.png)
4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-Chloro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorinated benzene ring, a methylbenzenesulfonyl group, and a carboximidamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Chloro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene-1-carboximidamide and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chlorobenzene-1-carboximidamide is dissolved in an appropriate solvent like dichloromethane. To this solution, 4-methylbenzenesulfonyl chloride is added dropwise under stirring at a controlled temperature, typically around 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Industrial Production Methods
In an industrial setting, the synthesis of (Z)-4-Chloro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, ensures consistent product quality.
化学反应分析
Types of Reactions
(Z)-4-Chloro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the sulfonyl group.
Hydrolysis: The carboximidamide group can be hydrolyzed to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
(Z)-4-Chloro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of (Z)-4-Chloro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
(Z)-4-Fluoro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide: Similar structure with a fluorine atom instead of chlorine.
N’-(4-Chlorobenzene)sulfonyl-4-methyl-N-(2-methylbenzene)sulfonylbenzene-1-carboximidamide: Contains additional sulfonyl groups.
Uniqueness
(Z)-4-Chloro-N’-(4-methylbenzenesulfonyl)benzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorine atom and the sulfonyl group provides opportunities for diverse chemical modifications and applications in various fields.
属性
分子式 |
C14H13ClN2O2S |
|---|---|
分子量 |
308.8 g/mol |
IUPAC 名称 |
4-chloro-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2O2S/c1-10-2-8-13(9-3-10)20(18,19)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3,(H2,16,17) |
InChI 键 |
XWUBQXKTAVXQFJ-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)Cl)\N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)N |
溶解度 |
>46.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11689257.png)
![N-(4-iodophenyl)-6-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11689264.png)
![methyl 3-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11689265.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689272.png)
![N-[(1E,2Z)-2-{1,3-diethyl-5-[(trifluoromethyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}ethylidene]aniline](/img/structure/B11689293.png)
![2,3,4,5,6-pentafluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11689307.png)
![7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B11689327.png)



![4-bromo-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11689348.png)

![3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B11689361.png)

